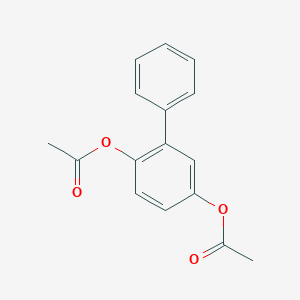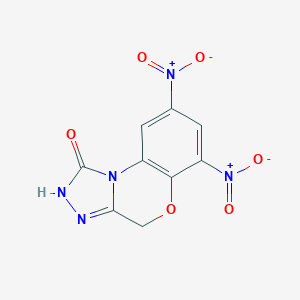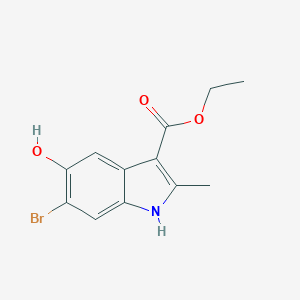
1,4-Bis(7-chloroquinolin-4-yl)piperazine
Overview
Description
“1,4-Bis(7-chloroquinolin-4-yl)piperazine” is a chemical compound with the molecular formula C22H18Cl2N4. It has a molecular weight of 409.32 . The IUPAC name for this compound is 7-chloro-4-[4-(7-chloro-4-quinolinyl)-1-piperazinyl]quinoline .
Molecular Structure Analysis
The InChI code for “1,4-Bis(7-chloroquinolin-4-yl)piperazine” is 1S/C22H18Cl2N4/c23-15-1-3-17-19(13-15)25-7-5-21(17)27-9-11-28(12-10-27)22-6-8-26-20-14-16(24)2-4-18(20)22/h1-8,13-14H,9-12H2 .Physical And Chemical Properties Analysis
“1,4-Bis(7-chloroquinolin-4-yl)piperazine” is a solid compound . It should be stored in a sealed container in a dry environment at 2-8°C .Scientific Research Applications
Antifungal Applications
1,4-Bis(7-chloroquinolin-4-yl)piperazine: is utilized in the development of antifungal agents. Its structure is beneficial in creating compounds that can combat fungal infections. The compound serves as a reference material in pharmaceutical research to explore new treatments for fungal diseases .
Antimalarial Mechanism
This compound has shown potential in antimalarial activity. It has been used to synthesize derivatives that inhibit heme crystallization, a key process in the malaria parasite’s lifecycle. This inhibition is crucial for developing new antimalarial drugs .
Antimicrobial Agents
Research indicates that 1,4-Bis(7-chloroquinolin-4-yl)piperazine derivatives can act as effective antimicrobial agents. The compound’s derivatives have been synthesized and evaluated for their ability to prevent the growth of various microbes, which is essential for addressing antibiotic resistance .
Anticancer Activity
The compound’s derivatives have been studied for their anticancer properties, particularly against prostate tumor cells. These studies are vital for discovering new oncological treatments and understanding the compound’s role in cancer therapy .
Alzheimer’s Disease Research
In the context of neurodegenerative diseases, 1,4-Bis(7-chloroquinolin-4-yl)piperazine has been evaluated for its potential to reduce the formation of amyloid-beta (Aβ) peptides. This is significant in Alzheimer’s disease research, as Aβ peptides are associated with the progression of the disease .
Chemical Reference Standards
The compound is also important as a chemical reference standard. It is used in analytical chemistry to ensure the accuracy and consistency of assays, particularly in the development and quality control of pharmaceuticals .
Safety and Hazards
Mechanism of Action
Target of Action
1,4-Bis(7-chloroquinolin-4-yl)piperazine is a complex organic compound with potential antimicrobial and antiviral activities . .
Result of Action
Its potential antimicrobial and antiviral activities suggest that it may interfere with the life cycle of microorganisms or viruses, thereby inhibiting their growth or replication .
properties
IUPAC Name |
7-chloro-4-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2N4/c23-15-1-3-17-19(13-15)25-7-5-21(17)27-9-11-28(12-10-27)22-6-8-26-20-14-16(24)2-4-18(20)22/h1-8,13-14H,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMHXIXQAIQGTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C3C=CC(=CC3=NC=C2)Cl)C4=C5C=CC(=CC5=NC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30359856 | |
| Record name | 1,4-Bis(7-chloroquinolin-4-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30359856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
31502-87-1 | |
| Record name | 1,4-Bis(7-chloroquinolin-4-yl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031502871 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Bis(7-chloroquinolin-4-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30359856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-BIS(7-CHLOROQUINOLIN-4-YL)PIPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D355AT4JYE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate](/img/structure/B184854.png)

![3,7-Dibromo-3,7-dinitrobicyclo[3.3.1]nonane](/img/structure/B184857.png)



![1'-Methylspiro[2,5,6,7-tetrahydrofuro[2,3-f]indole-3,4'-piperidine]](/img/structure/B184864.png)
![7-Bromo-2H-benzo[B][1,4]thiazin-3(4H)-one](/img/structure/B184867.png)

![3,4,5-trimethoxy-N-[4-(propanoylamino)phenyl]benzamide](/img/structure/B184872.png)


